

Application Notes and Protocols: CW-069 in N1E-115 Neuroblastoma Cells

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Compound of Interest				
Compound Name:	CW-069			
Cat. No.:	B15608607	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

CW-069 is a selective, allosteric inhibitor of the human kinesin motor protein HSET (also known as KIFC1), a member of the kinesin-14 family.[1][2][3] HSET is a minus-end directed motor that plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and proliferate.[2][4][5] The N1E-115 neuroblastoma cell line is characterized by a high mitotic index and significant centrosome amplification, making it a suitable model for studying the effects of HSET inhibition. [6] **CW-069** has been shown to selectively inhibit the growth of cancer cells with supernumerary centrosomes, such as N1E-115, by inducing the formation of multipolar spindles, leading to aberrant cell division and cell death.[1][6][7] These application notes provide detailed protocols for utilizing **CW-069** to study its effects on N1E-115 neuroblastoma cells.

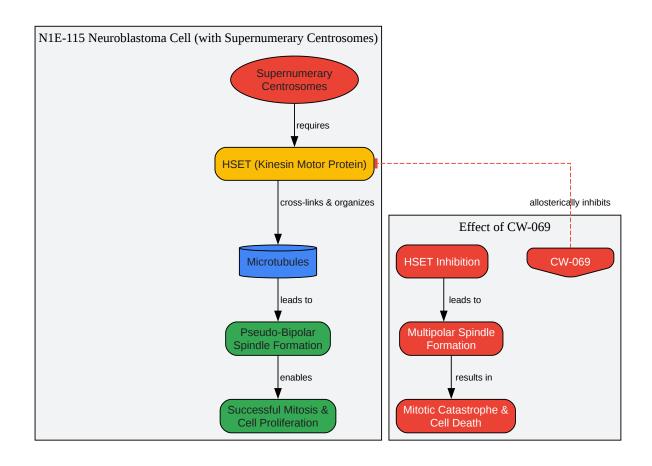
Data Presentation Quantitative Analysis of CW-069 Effects on N1E-115 Cells



Parameter	Value	Cell Line	Notes	Reference
IC50 (Growth Inhibition)	10 μΜ	N1E-115	Determined by Sulforhodamine B (SRB) assay after 72 hours of treatment.[6]	[6]
IC50 (HSET ATPase Activity)	75 μΜ	In Vitro	Allosteric inhibition of microtubule motor protein HSET.[1][3]	[1][3]
Multipolar Spindle Induction	98% (at 100 μM)	N1E-115	Measured after 2.5 hours of treatment. Control cells showed 30% multipolar spindles.[6][7]	[6][7]
Multipolar Spindle Induction	86% (at 200 μM)	N1E-115	Measured after 2.5 hours of treatment.[6][7]	[6][7]

Signaling Pathways and Experimental Workflows Proposed Mechanism of Action of CW-069 in N1E-115 Cells



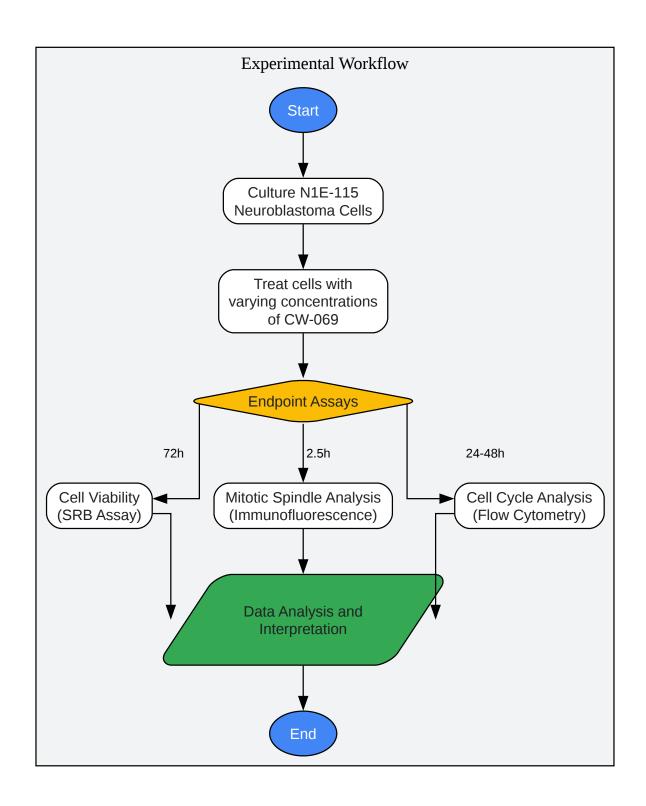


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Caption: Mechanism of CW-069 in neuroblastoma cells.

Experimental Workflow for Assessing CW-069 Efficacy





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Caption: Workflow for studying CW-069 in N1E-115 cells.



Experimental Protocols Cell Culture of N1E-115 Neuroblastoma Cells

N1E-115 cells are loosely adherent and do not require enzymatic dissociation for subculturing.

- Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS).
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
- Subculturing:
 - Remove the culture medium.
 - Rinse the cell layer with a Ca++/Mg++ free saline solution (e.g., Modified Puck's Saline D1).
 - Allow the flask to remain at room temperature until cells detach.
 - Add fresh growth medium and gently pipette to create a single-cell suspension.
 - Transfer the cell suspension to a centrifuge tube and spin at approximately 125 x g for 5-10 minutes.
 - Discard the supernatant and resuspend the cells in fresh growth medium.
 - Dispense the cell suspension into new culture vessels at the desired density.

Sulforhodamine B (SRB) Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of CW-069 on N1E-115 cells.[1]

- Materials:
 - N1E-115 cells
 - CW-069 stock solution (dissolved in DMSO)
 - 96-well plates



- Trichloroacetic acid (TCA), cold 10% (w/v)
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- 1% acetic acid
- 10 mM Tris base solution (pH 10.5)
- Microplate reader

Procedure:

- Seed N1E-115 cells into a 96-well plate at a density of 2,500 cells per well and incubate for 24 hours.[1]
- Prepare serial dilutions of CW-069 in culture medium. The final DMSO concentration should not exceed 0.2%.[1]
- Treat the cells with the CW-069 dilutions and incubate for 72 hours.[1] Include vehicle control (DMSO) wells.
- \circ Gently add 50 μL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
- Wash the plates five times with deionized water and allow them to air dry.
- $\circ~$ Add 100 μL of SRB solution to each well and incubate at room temperature for 30 minutes. [8]
- Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[9]
- Allow the plates to air dry completely.
- Add 200 μL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Read the absorbance at 545 nm using a microplate reader.[3]
- Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).



Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol is used to visualize the effects of CW-069 on mitotic spindle morphology.[6]

- Materials:
 - N1E-115 cells cultured on glass coverslips
 - o CW-069
 - 4% Paraformaldehyde (PFA) in PBS
 - Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
 - Blocking buffer (e.g., 5% BSA in PBST)
 - Primary antibodies: anti-α-tubulin (for microtubules) and anti-CDK5RAP2 or anti-γ-tubulin (for centrosomes)[6]
 - Fluorophore-conjugated secondary antibodies
 - DAPI (for DNA counterstaining)
 - Antifade mounting medium
 - Fluorescence microscope
- Procedure:
 - Seed N1E-115 cells on glass coverslips and allow them to adhere.
 - Treat the cells with CW-069 (e.g., 100 μM) for 2.5 hours.[7]
 - Fix the cells with 4% PFA for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells for 10 minutes.



- Wash the cells three times with PBS.
- Block for 1 hour at room temperature.
- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
- Wash the cells three times with PBST.
- Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
- Wash the cells three times with PBST.
- Counterstain with DAPI for 5 minutes.
- Mount the coverslips on microscope slides using antifade mounting medium.
- Image the cells using a fluorescence or confocal microscope. Quantify the percentage of cells with bipolar and multipolar spindles.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if **CW-069** induces cell cycle arrest.

- Materials:
 - N1E-115 cells
 - CW-069
 - 70% cold ethanol
 - PBS
 - Propidium Iodide (PI) staining solution (containing RNase A)
 - Flow cytometer
- Procedure:



- Seed N1E-115 cells in 6-well plates and treat with CW-069 for the desired time (e.g., 24 or 48 hours).
- Harvest the cells (including any floating cells) and wash with PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
- Incubate at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution.
- Incubate for 30 minutes at 37°C in the dark.[10]
- Analyze the samples using a flow cytometer.
- Use appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

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